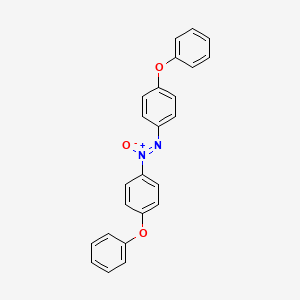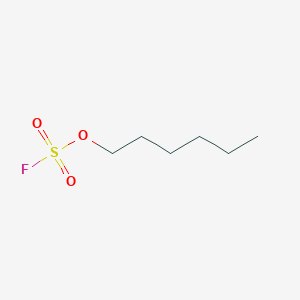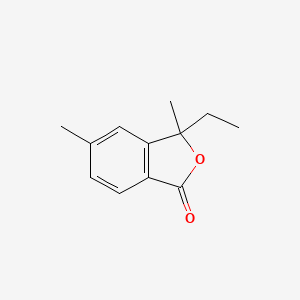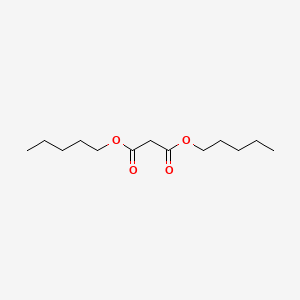
Propanedioic acid, dipentyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, dipentyl ester, also known as dipentyl malonate, is an organic compound with the molecular formula C13H24O4. It is a diester derived from propanedioic acid (malonic acid) and pentanol. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
Propanedioic acid, dipentyl ester, can be synthesized through the esterification of propanedioic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound, often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as heteropoly acids supported on clay, has been explored to enhance the efficiency and selectivity of the esterification process .
化学反応の分析
Types of Reactions
Propanedioic acid, dipentyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield propanedioic acid and pentanol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Acidic Hydrolysis: Sulfuric acid or hydrochloric acid, water, reflux conditions.
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide, water, reflux conditions.
Transesterification: Alcohol, acid or base catalyst, reflux conditions.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed
Hydrolysis: Propanedioic acid and pentanol.
Transesterification: New esters and pentanol.
Reduction: Corresponding alcohols.
科学的研究の応用
Propanedioic acid, dipentyl ester, has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: It is used as a plasticizer in the production of polymers and as a flavoring agent in the food industry.
作用機序
The mechanism of action of propanedioic acid, dipentyl ester, involves its interaction with specific molecular targets and pathways. In esterification reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to yield propanedioic acid and pentanol. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to release the products .
類似化合物との比較
Similar Compounds
- Propanedioic acid, dimethyl ester (dimethyl malonate)
- Propanedioic acid, diethyl ester (diethyl malonate)
- Propanedioic acid, dibutyl ester (dibutyl malonate)
Uniqueness
Propanedioic acid, dipentyl ester, is unique due to its longer alkyl chain compared to dimethyl and diethyl malonates. This longer chain imparts different physical properties, such as increased hydrophobicity and lower volatility, making it suitable for specific applications where these properties are advantageous .
特性
CAS番号 |
20602-31-7 |
|---|---|
分子式 |
C13H24O4 |
分子量 |
244.33 g/mol |
IUPAC名 |
dipentyl propanedioate |
InChI |
InChI=1S/C13H24O4/c1-3-5-7-9-16-12(14)11-13(15)17-10-8-6-4-2/h3-11H2,1-2H3 |
InChIキー |
MOJJCFBDUWMVJK-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC(=O)CC(=O)OCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


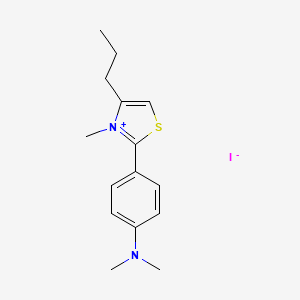




![1-N,4-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]-1-N',4-N'-dimethylbenzene-1,4-dicarboximidamide;hydrochloride](/img/structure/B14714744.png)

![1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14714770.png)
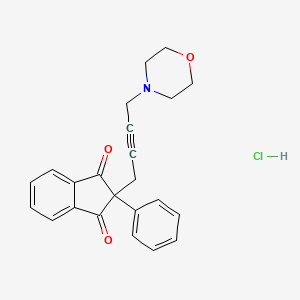

![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
